molecular formula C9H12BrNO B2795710 3-Bromo-2-(tert-butoxy)pyridine CAS No. 1245898-81-0

3-Bromo-2-(tert-butoxy)pyridine

Cat. No.: B2795710
CAS No.: 1245898-81-0
M. Wt: 230.105
InChI Key: GTJSSGQXULGMLK-UHFFFAOYSA-N
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Description

3-Bromo-2-(tert-butoxy)pyridine: is an organic compound with the molecular formula C9H12BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the third position and a tert-butoxy group at the second position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(tert-butoxy)pyridine can be achieved through several methods. One common method involves the bromination of 2-tert-butoxypyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(tert-butoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-2-(tert-butoxy)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(tert-butoxy)pyridine in chemical reactions involves the activation of the bromine atom and the tert-butoxy group. The bromine atom can act as a leaving group in substitution reactions, while the tert-butoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-(tert-butoxy)pyridine is unique due to the presence of the bulky tert-butoxy group, which can provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

3-bromo-2-[(2-methylpropan-2-yl)oxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJSSGQXULGMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-fluoropyridine (500 mg, 2.84 mmol) in anhydrous tetrahydrofuran (10 mL) under nitrogen was added potassium tert-butoxide (540 mg, 4.8 mmol) in portions over 30 minutes at 25° C., and stirring was continued for 4 hours at 25° C. The mixture was concentrated in vacuo and purified by silica gel flash chromatography eluting with dichloromethane/hexanes (50% to 100%) to give the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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